3-aminooxetane-3-carboxamide, acetic acid

Bioisostere Solubility Physicochemical Properties

This oxetane building block is an acetic acid salt form (MW 176.17 g/mol) offering superior aqueous solubility at low pH, acting as a stable bioisostere for amide and sulfonamide groups. Its unique gauche conformation and sp3 hybridization provide a distinct topological match for sulfonamide pharmacophores, which cannot be replicated by generic aromatic amides. Prioritize this intermediate to significantly reduce LogP and enhance the metabolic stability of peptide surrogates, overcoming common oral bioavailability challenges. Essential for any medicinal chemistry lab focused on scaffold hopping and property optimization.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 2126177-95-3
Cat. No. B6278404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminooxetane-3-carboxamide, acetic acid
CAS2126177-95-3
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)O.C1C(CO1)(C(=O)N)N
InChIInChI=1S/C4H8N2O2.C2H4O2/c5-3(7)4(6)1-8-2-4;1-2(3)4/h1-2,6H2,(H2,5,7);1H3,(H,3,4)
InChIKeyOMTXYXXODTVZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminooxetane-3-carboxamide, Acetic Acid (CAS 2126177-95-3) as an Amide Bioisostere Building Block


3-Aminooxetane-3-carboxamide, acetic acid (CAS 2126177-95-3) is an oxetane-containing heterocyclic building block. It is the acetic acid salt form of the free base 3-aminooxetane-3-carboxamide (CAS 138650-60-9), which has a molecular weight of 116.12 g/mol . This compound belongs to a class of 3-aminooxetanes that are investigated as metabolically stable bioisosteres for amide and sulfonamide functional groups in medicinal chemistry [1]. Its structure features a strained four-membered oxetane ring, an amino group, and a carboxamide group, providing a unique combination of hydrogen-bonding capability and polarity for use in drug discovery.

Why 3-Aminooxetane-3-carboxamide, Acetic Acid Cannot Be Replaced by Other Amino Acid Derivatives


Simple substitution with another amino acid or amide building block is not feasible due to the unique physicochemical and conformational effects conferred by the oxetane ring. Unlike a standard amide, the 3-aminooxetane motif introduces a mild base (pKa ~8.2) that can be protonated at low pH, leading to substantially improved aqueous solubility [1]. Critically, the sp3-hybridized geometry of the oxetane alters the conformational landscape and exit vectors compared to a planar amide, making it a superior topological match for sulfonamides rather than amides [2]. This combination of modulated basicity and distinct 3D topology cannot be achieved by generic benzamide or alkyl amine derivatives, making this specific oxetane building block essential for modulating key drug-like properties.

Quantitative Differentiation of 3-Aminooxetane-3-carboxamide, Acetic Acid: Evidence for Scientific Selection


Aqueous Solubility Advantage of Amino-oxetanes over Benzamides at Low pH

A matched molecular pair (MMP) study comparing 3-aryl-3-amino-oxetanes to analogous benzamides demonstrated that the amino-oxetane motif confers significantly improved solubility at low pH due to protonation of the amine [1]. This is a critical differentiation for oral drug candidates requiring high aqueous solubility.

Bioisostere Solubility Physicochemical Properties

Polarity and Lipophilicity (XLogP3) Comparison Against Benzamide

The free base form, 3-aminooxetane-3-carboxamide, has a calculated XLogP3 value of -2.30 [1], indicating high polarity. In contrast, the baseline amide comparator benzamide has an XLogP3 of 0.60 [2]. This substantial difference in lipophilicity can be leveraged to reduce logP and improve metabolic stability in drug candidates.

Lipophilicity XLogP3 Drug-likeness

Conformational and Topological Distinction from Amide Isosteres

A detailed conformational analysis revealed that the preferred gauche conformation of the amino-oxetane motif makes its torsion angles and exit vectors more similar to a sulfonamide than to an amide [1]. When forced into a bioactive amide conformation, the amino-oxetane exhibited high distortion energies from its solvated minimum, suggesting it is a suboptimal direct amide replacement but an excellent isostere for sulfonamides [1].

Conformation Isostere Structure-Based Drug Design

Modulation of Amine Basicity via the Oxetane Ring

The oxetane ring oxygen exerts a σ-inductive electron-withdrawing effect on the 3-amino group, lowering the pKa of the conjugate acid by approximately 2.7 units. For 3-aminooxetanes, the pKa is ~8.2 , compared to a typical benzylamine pKa of ~9.9 [1].

pKa Basicity Electron-Withdrawing Effect

Stability Against Esterase-Catalyzed Hydrolysis

In contrast to ester or amide bonds, the carbon-nitrogen bond in the amino-oxetane motif is not a substrate for esterases, providing a pathway to improved metabolic stability. A study by Chan et al. demonstrated that an amino-oxetane bioisostere of an amide maintained stability towards esterase-catalyzed hydrolysis [1].

Metabolic Stability Esterase Bioisostere

Optimal Scientific and Industrial Applications for 3-Aminooxetane-3-carboxamide, Acetic Acid


Medicinal Chemistry: Improving Aqueous Solubility and Reducing Lipophilicity of Lead Compounds

Medicinal chemists can prioritize this building block to replace a benzamide or sulfonamide moiety in a lead series. The significant reduction in XLogP3 (from 0.60 to -2.30) and improved low-pH solubility demonstrated by its class [1] can help overcome poor oral bioavailability or formulation challenges [2].

Peptidomimetics: Enhancing Metabolic Stability of Peptide Bonds

When used as a surrogate for a labile amide bond in a peptide backbone, the 3-aminooxetane core is stable to esterase-catalyzed hydrolysis [1]. This makes it a valuable building block for creating metabolically robust macrocycles or linear peptidomimetics with improved pharmacokinetic profiles [2].

Structure-Based Drug Design: Modulating Target Binding via Altered Topology

The unique gauche conformation of the amino-oxetane motif provides an exit vector distinct from a planar amide [1]. This can be exploited in structure-based drug design to explore new binding interactions, particularly when replacing a sulfonamide pharmacophore or when a less basic amine is required [2].

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